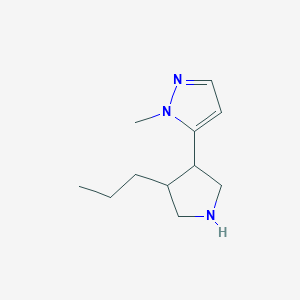![molecular formula C13H8F3N3O3 B13232906 1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13232906.png)
1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a chemical compound with the molecular formula C13H8F3N3O3. It is known for its unique structure, which includes a nitrophenyl group, a trifluoromethyl group, and a pyridazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one typically involves the reaction of 3-nitrobenzaldehyde with trifluoromethylpyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group and trifluoromethyl group contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
- 1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
- 1-[6-(3-Nitrophenyl)-4-(methyl)pyridazin-3-yl]ethan-1-one
Uniqueness
1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H8F3N3O3 |
|---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
1-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C13H8F3N3O3/c1-7(20)12-10(13(14,15)16)6-11(17-18-12)8-3-2-4-9(5-8)19(21)22/h2-6H,1H3 |
InChI Key |
LQEBADQEPIZUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13232831.png)
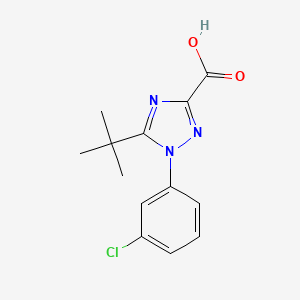
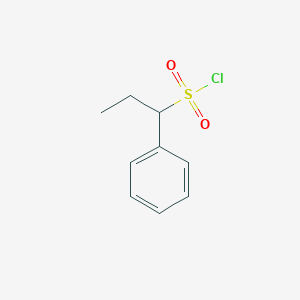
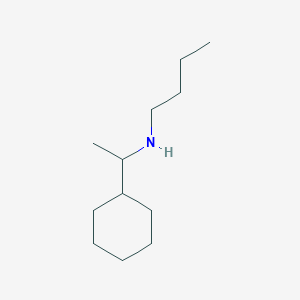
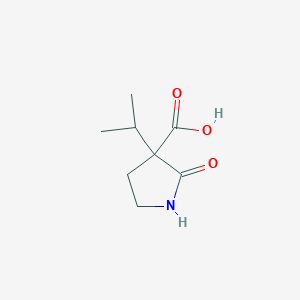
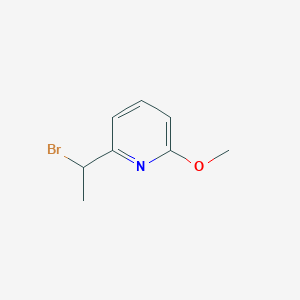
![[2-(Cycloheptylamino)ethyl]diethylamine](/img/structure/B13232859.png)
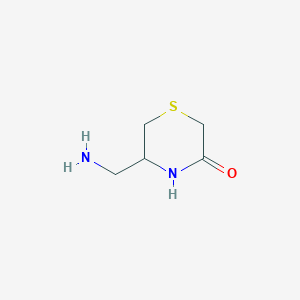
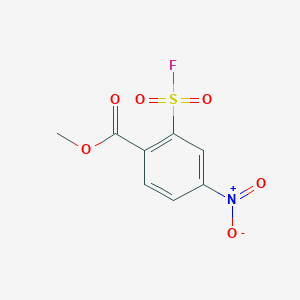

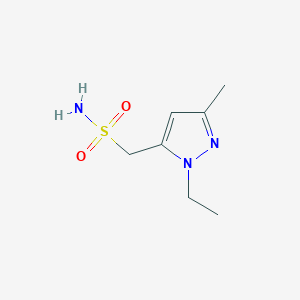
![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13232892.png)
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B13232904.png)
